molecular formula C10H13ClN2O2S B2706964 2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline CAS No. 328028-27-9

2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline

Cat. No.: B2706964
CAS No.: 328028-27-9
M. Wt: 260.74
InChI Key: GOKCSPWMCMIFNZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline is an organic compound with the molecular formula C10H13ClN2O2S. This compound is characterized by the presence of a chloro group, a pyrrolidinylsulfonyl group, and an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information available indicates that 2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline typically involves the reaction of 2-chloroaniline with pyrrolidine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is often carried out in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted anilines, and various derivatives depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(1-piperidinylsulfonyl)pyridine
  • 2-Chloro-5-(1-piperidinylcarbonyl)pyridine
  • 5-(1-pyrrolidinylsulfonyl)-2(1H)-pyridinone

Uniqueness

2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for specific research and industrial applications.

Properties

IUPAC Name

2-chloro-5-pyrrolidin-1-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c11-9-4-3-8(7-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKCSPWMCMIFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328028-27-9
Record name 2-chloro-5-(pyrrolidine-1-sulfonyl)aniline
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